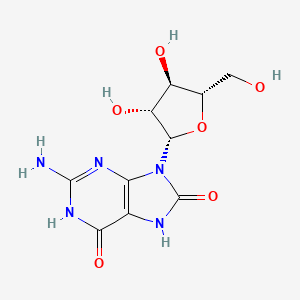![molecular formula C25H30S2 B12940983 2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12940983.png)
2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound that belongs to the family of benzo[b]thieno[2,3-d]thiophenes. These compounds are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The presence of an undecyl group enhances its solubility and processability, making it a promising candidate for organic electronics and other advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves multiple steps, starting with the construction of the benzo[b]thieno[2,3-d]thiophene core. One common method involves the Fiesselmann thiophene synthesis, where ketones are treated with methyl thioglycolate in the presence of DBU and calcium oxide powder . Another approach includes the Friedel-Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by treatment with sodium sulfide and an alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve scalable solution-processable methods. For instance, solution shearing techniques can be employed to form thin films of the compound, which are essential for applications in organic thin-film transistors . These methods ensure high molecular packing and crystallinity, which are crucial for the performance of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s electronic properties.
Reduction: Used to modify the compound’s electronic structure.
Substitution: Commonly involves halogenation or alkylation to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[b]thieno[2,3-d]thiophene derivatives with enhanced electronic properties, while substitution reactions can introduce various functional groups that modify the compound’s solubility and reactivity.
Applications De Recherche Scientifique
2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing advanced organic materials.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic devices.
Industry: Employed in the production of organic thin-film transistors and other electronic devices
Mécanisme D'action
The mechanism of action of 2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene involves its interaction with molecular targets through its unique electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in organic semiconductors. The undecyl group enhances its solubility and processability, facilitating its incorporation into various devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene: Lacks the undecyl group, resulting in different solubility and processability properties.
Benzo[4,5]selenopheno[3,2-b]thiophene: Contains selenium instead of sulfur, leading to different electronic properties.
2-Bromo benzothieno[3,2-b] benzothiophene: A brominated derivative with distinct reactivity and applications.
Uniqueness
2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene stands out due to the presence of the undecyl group, which enhances its solubility and processability. This makes it particularly valuable for applications in organic electronics, where these properties are crucial for device performance.
Propriétés
Formule moléculaire |
C25H30S2 |
|---|---|
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
2-undecyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C25H30S2/c1-2-3-4-5-6-7-8-9-10-13-19-16-17-21-23(18-19)27-24-20-14-11-12-15-22(20)26-25(21)24/h11-12,14-18H,2-10,13H2,1H3 |
Clé InChI |
VOFHRVGENHODQX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B12940961.png)
![(((3AR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)triisopropylsilane](/img/structure/B12940962.png)
![9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine](/img/structure/B12940970.png)


![5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12940981.png)

